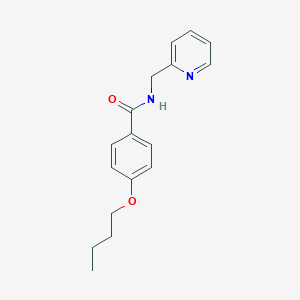

4-butoxy-N-(2-pyridinylmethyl)benzamide

Description

4-Butoxy-N-(2-pyridinylmethyl)benzamide (Quin-C1) is a quinazoline-derived benzamide compound identified as a selective agonist for Formyl Peptide Receptor 2 (FPR2). It induces chemotaxis, calcium mobilization, and ERK phosphorylation in FPR2-expressing cells without promoting superoxide generation in neutrophils, distinguishing it from other FPR2 agonists like WKYMVm . Its synthesis involves coupling 4-butoxybenzamide with a quinazolinone intermediate under optimized conditions (60°C, 17 hours), yielding a 63% purified product via silica column chromatography .

Properties

IUPAC Name |

4-butoxy-N-(pyridin-2-ylmethyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2/c1-2-3-12-21-16-9-7-14(8-10-16)17(20)19-13-15-6-4-5-11-18-15/h4-11H,2-3,12-13H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWIYFWSLDVHNCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NCC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Substituted Benzamides Targeting mGluR5

Several 4-butoxybenzamide derivatives act as positive allosteric modulators (PAMs) of metabotropic glutamate receptor 5 (mGluR5):

- VU0040237 (4-butoxy-N-(2-fluorophenyl)benzamide): A non-MPEP site PAM with EC₅₀ = 33 nM, optimized for CNS disorders .

- VU0357121 (4-butoxy-N-(2,4-difluorophenyl)benzamide) : Higher potency (EC₅₀ = 1.3 μM) due to electron-withdrawing fluorine substituents enhancing receptor binding .

Key Insight : The nitrogen substituent (e.g., 2-pyridinylmethyl vs. fluorophenyl) dictates target selectivity. While Quin-C1 targets FPR2, fluorophenyl-substituted analogs modulate mGluR5, emphasizing substituent-driven pharmacological divergence.

Antitumor and Antioxidant Benzamides

- N-[2-(1H-Benzoimidazol-2-yl)-phenyl]-4-butoxy-benzamide : Exhibits antitumor activity via a six-step synthesis (30% overall yield), leveraging the benzoimidazole moiety for DNA interaction .

- N-{[(4-hydroxyphenyl)amino]carbonothioyl}benzamide (A8): Antioxidant derivative with 86.6% inhibition in CCl₄-challenged rats, outperforming vitamin E due to phenolic hydroxyl groups enhancing radical scavenging .

Structural Contrast : Quin-C1 lacks thioamide or heterocyclic appendages, limiting its antioxidant utility but enhancing FPR2 specificity.

Benzamides with Heterocyclic Substituents

- 4-Butoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide : Incorporates a thiazole ring (logP = 4.01), improving lipophilicity for membrane permeability .

- 4-Butoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide : Benzothiazole substitution enhances thermal stability and protease resistance, critical for in vivo applications .

Physicochemical Impact : Thiazole/benzothiazole groups increase molecular weight (e.g., 366.46 g/mol vs. Quin-C1’s 303.42 g/mol) and logP, altering pharmacokinetics .

Activity Trends :

- Fluorine substituents enhance mGluR5 potency via hydrophobic interactions.

- Long acyl chains (e.g., C14) in benzamides improve PCAF HAT inhibition by mimicking natural lipid substrates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.